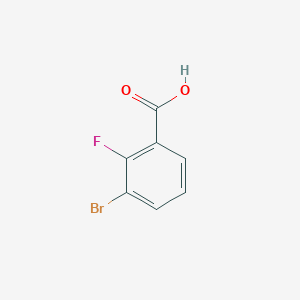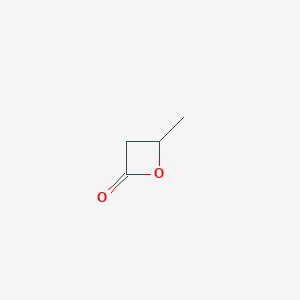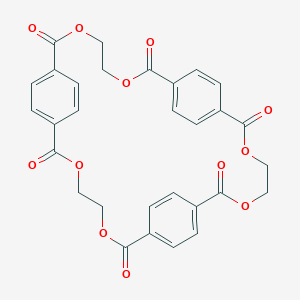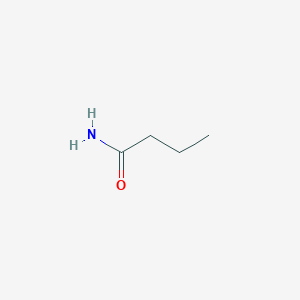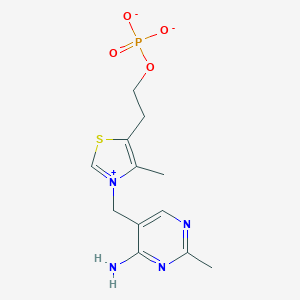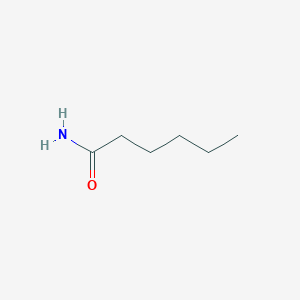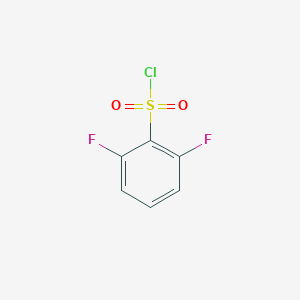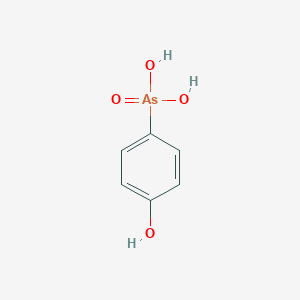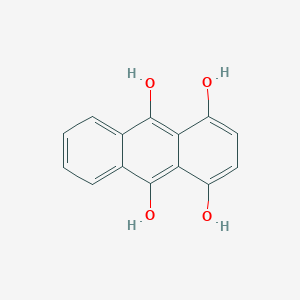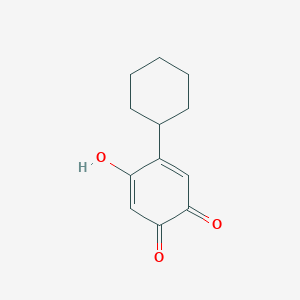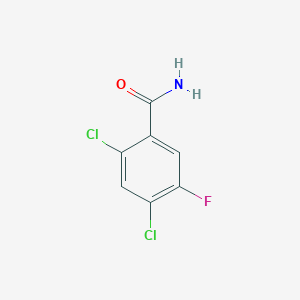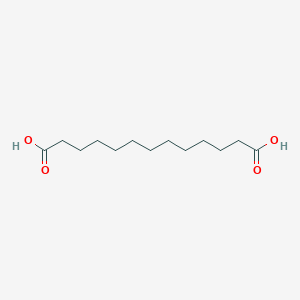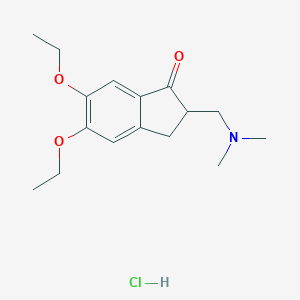
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride, also known as DMDD, is a chemical compound that has been used in scientific research for its pharmacological properties. DMDD is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which plays a critical role in the packaging and release of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, from synaptic vesicles in the brain.
Mécanisme D'action
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride acts as a competitive inhibitor of VMAT2, binding to the transporter and preventing the uptake of monoamine neurotransmitters into synaptic vesicles. This leads to a decrease in neurotransmitter release and a subsequent reduction in synaptic transmission.
Effets Biochimiques Et Physiologiques
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride has been shown to reduce dopamine release in the striatum, a brain region involved in motor control and reward processing, and to decrease serotonin release in the hippocampus, a brain region involved in learning and memory. 5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride has also been shown to decrease locomotor activity and induce catalepsy in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride is a useful tool for investigating the role of VMAT2 in neurotransmitter release and related pathologies. However, 5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride has some limitations, including its relatively short half-life and potential for off-target effects on other transporters and receptors.
Orientations Futures
Future research on 5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride could focus on developing more potent and selective VMAT2 inhibitors, as well as investigating the potential therapeutic applications of VMAT2 inhibition in neurological and psychiatric disorders. Other future directions could include studying the effects of VMAT2 inhibition on other neurotransmitter systems and investigating the potential for combination therapy with other drugs.
Méthodes De Synthèse
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride can be synthesized via a multi-step process involving the condensation of 2,3-dihydro-1H-inden-1-one with 2-dimethylaminoethyl chloride, followed by the reaction with diethyl oxalate and hydrolysis of the resulting ester to yield 5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride hydrochloride.
Applications De Recherche Scientifique
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride has been used extensively in scientific research to investigate the role of VMAT2 in neurotransmitter release and related pathologies, such as Parkinson's disease, schizophrenia, and drug addiction. 5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride has also been used as a tool to study the effects of monoamine depletion on behavior and cognition in animal models.
Propriétés
Numéro CAS |
137376-71-7 |
|---|---|
Nom du produit |
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride |
Formule moléculaire |
C16H24ClNO3 |
Poids moléculaire |
313.82 g/mol |
Nom IUPAC |
2-[(dimethylamino)methyl]-5,6-diethoxy-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-5-19-14-8-11-7-12(10-17(3)4)16(18)13(11)9-15(14)20-6-2;/h8-9,12H,5-7,10H2,1-4H3;1H |
Clé InChI |
AXYNONIJPOHFIM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)CC(C2=O)CN(C)C)OCC.Cl |
SMILES canonique |
CCOC1=C(C=C2C(=C1)CC(C2=O)CN(C)C)OCC.Cl |
Synonymes |
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydr ochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8S,9S,10R,13S,14S,17S)-N-[2,5-bis(trifluoromethyl)phenyl]-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B146186.png)
